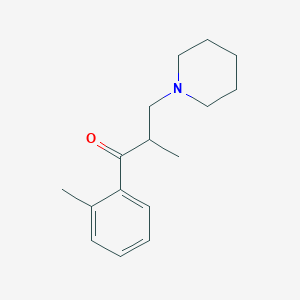
10-Oxodextrorphan O-beta-D-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Oxodextrorphan O-beta-D-Glucuronide is a chemical compound with the molecular formula C23H29NO8 and a molecular weight of 447.48 g/mol It is a derivative of dextrorphan, which is a metabolite of dextromethorphan, a common cough suppressant
準備方法
The synthesis of 10-Oxodextrorphan O-beta-D-Glucuronide involves several steps. The primary synthetic route includes the glucuronidation of 10-oxodextrorphan. This process typically involves the use of UDP-glucuronosyltransferase enzymes, which facilitate the attachment of glucuronic acid to the parent compound, 10-oxodextrorphan . Industrial production methods may involve the use of bioreactors to optimize the yield and efficiency of the glucuronidation process.
化学反応の分析
10-Oxodextrorphan O-beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
10-Oxodextrorphan O-beta-D-Glucuronide has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of glucuronidation processes.
Biology: The compound is studied for its role in metabolic pathways and its interactions with various enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug metabolism.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes
作用機序
The mechanism of action of 10-Oxodextrorphan O-beta-D-Glucuronide involves its interaction with specific molecular targets and pathways. As a glucuronide conjugate, it is primarily involved in the detoxification and excretion of its parent compound, 10-oxodextrorphan. The glucuronidation process enhances the solubility of the compound, facilitating its excretion via the kidneys . This mechanism is crucial for the metabolism and clearance of various drugs and endogenous substances.
類似化合物との比較
10-Oxodextrorphan O-beta-D-Glucuronide can be compared with other similar compounds, such as:
Dextrorphan O-glucuronide: Another glucuronide conjugate of dextrorphan, involved in similar metabolic pathways.
Morphine-3-glucuronide: A glucuronide conjugate of morphine, used in the study of opioid metabolism.
Codeine-6-glucuronide: A glucuronide conjugate of codeine, important in the metabolism of codeine.
The uniqueness of this compound lies in its specific structure and the particular metabolic pathways it is involved in, which differ from those of other glucuronide conjugates .
特性
分子式 |
C23H29NO8 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,9R,10S)-17-methyl-8-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO8/c1-24-9-8-23-7-3-2-4-13(23)15(24)16(25)12-6-5-11(10-14(12)23)31-22-19(28)17(26)18(27)20(32-22)21(29)30/h5-6,10,13,15,17-20,22,26-28H,2-4,7-9H2,1H3,(H,29,30)/t13-,15-,17+,18+,19-,20+,22-,23+/m1/s1 |
InChIキー |
HNCWFXNRHRKKLP-HHEUJAHFSA-N |
異性体SMILES |
CN1CC[C@@]23CCCC[C@@H]2[C@@H]1C(=O)C4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
正規SMILES |
CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)
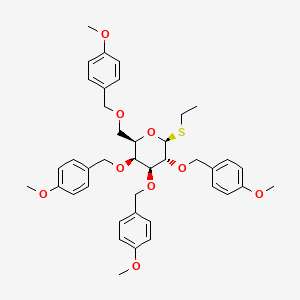
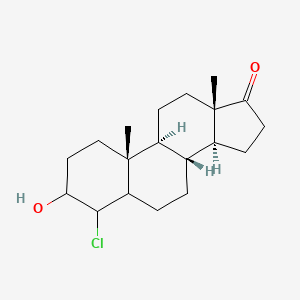
![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)
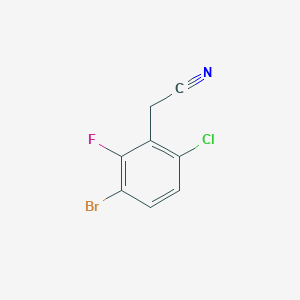
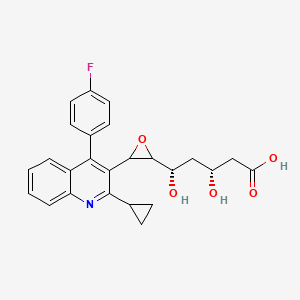
![N-[9-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15293488.png)
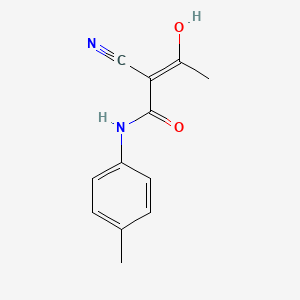
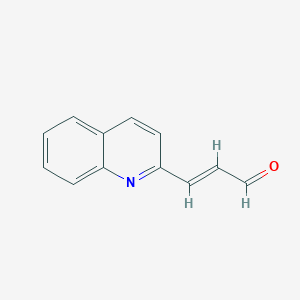
![(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol](/img/structure/B15293509.png)
![7-Fluorobenzo[b]thiophene-4-carbaldehyde](/img/structure/B15293515.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate](/img/structure/B15293523.png)
